3-benzyl-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-Benzyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-methyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the condensation of 3-benzyl-1-methyl-1H-pyrazole with an amine source under reductive amination conditions. This method typically employs a solvent-free condensation/reduction reaction sequence, which is efficient and yields the desired product in good quantities .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive amination often employs reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions typically use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazole oxides, and amine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-Benzyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-benzyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 5-Amino-3-methyl-1-phenylpyrazole
- 1-Methyl-5-amino-1H-pyrazole
Uniqueness
3-Benzyl-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
CAS No. |
92406-43-4 |
---|---|
Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-benzyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-14-11(12)8-10(13-14)7-9-5-3-2-4-6-9/h2-6,8H,7,12H2,1H3 |
InChI Key |
KKRWLKJWIOPRTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC2=CC=CC=C2)N |
Purity |
95 |
Origin of Product |
United States |
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